N-Desmethylterbinafine is a significant metabolite of the antifungal agent terbinafine, primarily used in the treatment of fungal infections. It plays a crucial role in understanding the pharmacokinetics and pharmacodynamics of terbinafine, as it is found in notable concentrations in human plasma and urine following administration. This compound is classified as an antifungal agent that inhibits the enzyme squalene monooxygenase, thereby disrupting the ergosterol biosynthesis pathway critical for fungal cell membrane integrity .
N-Desmethylterbinafine is derived from the metabolism of terbinafine, which is extensively metabolized in humans. The primary metabolic pathways involve N-dealkylation, yielding various metabolites, including N-desmethylterbinafine. This compound is classified under antifungal agents due to its mechanism of action targeting fungal cells, making it essential in therapeutic settings for treating dermatophyte infections and onychomycosis .
The synthesis of N-desmethylterbinafine can be achieved through various methods, primarily focusing on the N-dealkylation of terbinafine. Several studies have employed liquid chromatography coupled with mass spectrometry to analyze metabolic pathways and quantify this metabolite in biological samples.
In vitro studies using human liver microsomes have been instrumental in determining the metabolic pathways leading to N-desmethylterbinafine formation. These studies often involve steady-state kinetic analyses to assess the efficiency of different cytochrome P450 enzymes involved in the metabolism of terbinafine . The most notable enzymes contributing to this process include CYP2C9 and CYP3A4, which are responsible for a significant portion of terbinafine's metabolic clearance .
The compound's structural properties include its lipophilicity, which allows it to accumulate in tissues such as skin and nails. This characteristic is critical for its therapeutic efficacy against fungal infections.
N-Desmethylterbinafine undergoes further metabolic transformations, including hydroxylation and conjugation reactions. These reactions are facilitated by various cytochrome P450 enzymes that contribute to its bioactivation and potential toxicity pathways.
The primary reaction pathway involves N-dealkylation, where terbinafine is converted into N-desmethylterbinafine through the action of specific cytochrome P450 isoforms. Subsequent reactions may lead to the formation of reactive metabolites that can contribute to liver toxicity .
N-Desmethylterbinafine exerts its antifungal effects by inhibiting squalene monooxygenase, an enzyme crucial for converting squalene into 2,3-oxidosqualene within the ergosterol biosynthesis pathway. This inhibition leads to a deficiency in ergosterol, compromising fungal cell membrane integrity and ultimately resulting in cell death.
Research indicates that the inhibition mechanism is dose-dependent and can vary based on environmental factors influencing drug metabolism and efficacy .
Relevant data from various studies emphasize its pharmacokinetic profile, highlighting its distribution in tissues post-administration .
N-Desmethylterbinafine has several scientific applications:
N-Desmethylterbinafine is the primary pharmacologically active metabolite of the widely prescribed antifungal agent terbinafine. This demethylated derivative retains significant biochemical activity against fungal pathogens while exhibiting distinct metabolic and pharmacokinetic properties. Chemically designated as N-[(2E)-6,6-Dimethyl-2-hepten-4-ynyl]-1-naphthalenemethanamine (CAS: 99473-11-7), it possesses a molecular formula of C₂₀H₂₃N and a molecular weight of 277.40 g/mol [2] [4]. The compound exists as a lipophilic tertiary amine that maintains the conjugated alkenyl-alkynyl side chain characteristic of the allylamine antifungal class [8]. Its structural similarity to the parent drug enables continued interaction with fungal enzyme targets while altered physicochemical properties influence its distribution and elimination kinetics.
Table 1: Fundamental Identifiers of N-Desmethylterbinafine
Property | Value |
---|---|
Chemical Name | N-[(2E)-6,6-Dimethyl-2-hepten-4-ynyl]-1-naphthalenemethanamine |
CAS Registry Number | 99473-11-7 |
Molecular Formula | C₂₀H₂₃N |
Molecular Weight | 277.40 g/mol |
IUPAC Name | (E)-6,6-dimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine |
Alternate Names | Demethylterbinafine |
N-Desmethylterbinafine represents a critical biotransformation product in the pharmacological activity profile of terbinafine, one of the most prescribed antifungal agents worldwide with over 1.5 million annual U.S. prescriptions [1] [5]. Unlike many metabolic derivatives that serve merely as inactivation products, N-desmethylterbinafine retains substantial antifungal efficacy against dermatophytes and other fungal pathogens. This activity stems from its structural preservation of the essential pharmacophore elements: the naphthalene ring system and the conjugated alkenyl-alkynyl side chain responsible for interaction with the squalene epoxidase enzyme target [8]. Research indicates that despite undergoing N-demethylation, the metabolite maintains sufficient lipophilic character to penetrate fungal cell membranes and inhibit ergosterol biosynthesis, though with potentially altered potency compared to the parent drug [7].
The significance of N-desmethylterbinafine extends beyond its direct antifungal effects to encompass its role in toxicological pathways. Recent research has implicated this metabolite as a potential contributor to terbinafine-associated hepatotoxicity through its role as a precursor to the reactive aldehyde metabolite TBF-A (6,6-dimethyl-2-hepten-4-ynal) [1]. This highly electrophilic compound forms via oxidative N-dealkylation of N-desmethylterbinafine and can form adducts with glutathione and cellular proteins. The toxicological relevance of this pathway is amplified by the documented accumulation of N-desmethylterbinafine in plasma during therapeutic dosing, creating an extended reservoir for bioactivation [1].
Table 2: Comparative Antifungal Activity and Physicochemical Properties
Property | Terbinafine | N-Desmethylterbinafine |
---|---|---|
Molecular Weight | 291.44 g/mol | 277.40 g/mol |
Lipophilicity (LogP) | High | Moderately High |
Squalene Epoxidase IC₅₀ | 0.03 µM | 0.15 µM (estimated) |
Protein Binding | >99% | >99% (estimated) |
Primary Metabolic Fate | N-Demethylation | Further N-Dealkylation |
N-Desmethylterbinafine constitutes the predominant circulating metabolite in humans following terbinafine administration, formed predominantly via cytochrome P450-mediated N-demethylation. Metabolic studies using human liver microsomes have demonstrated that the formation of this metabolite occurs with considerably higher efficiency (Vₘₐₓ/Kₘ = 4.0 pmol/min/mg protein/μM) compared to alternative pathways [1]. Computational modeling predicts an approximately 79% probability for initial N-demethylation of terbinafine versus less than 10% probability for competing initial metabolic reactions, establishing this as the dominant first metabolic step [1].
Pharmacokinetic investigations reveal that N-desmethylterbinafine exhibits extended persistence in systemic circulation relative to the parent drug. This accumulation occurs because the metabolite's elimination half-life substantially exceeds that of terbinafine itself [5]. The lipophilic nature of N-desmethylterbinafine facilitates its tissue distribution into keratin-rich compartments, mirroring the distribution pattern of terbinafine. This property is pharmacologically significant as it enables continued antifungal exposure at the site of action for dermatophytoses [5] [8]. Importantly, the metabolite serves as the primary metabolic precursor for the generation of the chemically reactive aldehyde TBF-A, which forms through subsequent N-dealkylation. This bioactivation pathway has been mechanistically linked to rare instances of idiosyncratic hepatotoxicity associated with terbinafine therapy [1].
Table 3: Metabolic and Pharmacokinetic Parameters of Terbinafine and N-Desmethylterbinafine
Parameter | Terbinafine | N-Desmethylterbinafine |
---|---|---|
Formation Pathway | Parent Drug | CYP-mediated N-Demethylation |
Plasma Accumulation | Moderate | Significant |
Elimination Half-life | ~36 hours | >80 hours |
TBF-A Formation Potential | Low | High |
Tissue Distribution | High (skin/nails) | High (skin/nails) |
Despite its established role as the major human metabolite, significant mechanistic uncertainties persist regarding the quantitative contribution of N-desmethylterbinafine to both therapeutic and adverse effects of terbinafine therapy. Key research objectives currently driving investigation include:
Defining Metabolic Flux: Precise quantification of the relative contributions of the direct terbinafine→TBF-A pathway versus the sequential terbinafine→N-desmethylterbinafine→TBF-A pathway in human hepatocytes remains incomplete. Current experimental data from microsomal studies conflicts with computational predictions regarding pathway dominance [1]. Resolving this discrepancy requires advanced isotope-tracing methodologies coupled with physiologically based pharmacokinetic modeling.
Interindividual Variability: The enzymatic basis for the substantial population variability in N-desmethylterbinafine formation remains inadequately characterized. While multiple cytochrome P450 isoforms (CYP1A2, CYP2C9, CYP3A4) demonstrate catalytic activity toward terbinafine N-demethylation in vitro, their relative contributions in vivo and the impact of genetic polymorphisms require systematic clinical investigation [1] [5]. Understanding these determinants could enable personalized toxicity risk assessment.
Structure-Activity Relationships: Detailed comparative analysis of the inhibition kinetics of N-desmethylterbinafine versus terbinafine against fungal squalene epoxidase is lacking. Resolving whether the metabolite's retained antifungal activity stems from direct enzyme inhibition or from reversible back-conversion to terbinafine in tissues represents a significant pharmacological question [7] [8]. This knowledge gap impedes accurate prediction of the metabolite's therapeutic contribution during extended dosing regimens.
Analytical Advancements: Improved detection methodologies for N-desmethylterbinafine and its downstream metabolites (particularly TBF-A adducts) in biological matrices are needed. Current limitations in sensitivity and specificity for these analytes have constrained translational research [1]. Novel chemical labeling approaches (e.g., dansyl hydrazine derivatization) show promise but require further validation for clinical application.
Table 4: Priority Research Questions and Methodological Approaches
Research Objective | Current Knowledge Gaps | Recommended Approaches |
---|---|---|
Toxicological Contribution | Relative importance of metabolic pathways generating reactive intermediates | Isotopic tracer studies; PBPK modeling |
Therapeutic Contribution | Quantitative antifungal efficacy relative to parent drug | In vitro-in vivo correlation studies; PK/PD modeling |
Population Variability | Impact of pharmacogenetics on formation and elimination | Genotype-phenotype association studies |
Analytical Quantification | Sensitive detection of TBF-A adducts from N-desmethylterbinafine | Advanced mass spectrometry with chemical derivatization |
The resolution of these research questions holds significant potential for optimizing antifungal therapy through mechanistic toxicology insights and precision dosing approaches. Future investigations should prioritize integrating advanced analytical chemistry with computational systems biology to delineate the complex interplay between N-desmethylterbinafine formation, antifungal activity, and hepatotoxic potential [1] [7]. Particular emphasis should be placed on characterizing the enzyme kinetics governing the conversion of N-desmethylterbinafine to TBF-A across human populations, as this represents the critical bioactivation step potentially underlying idiosyncratic adverse reactions.
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2